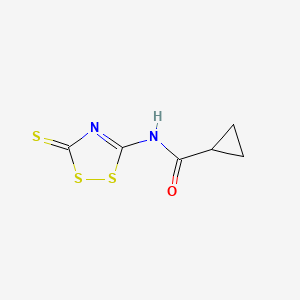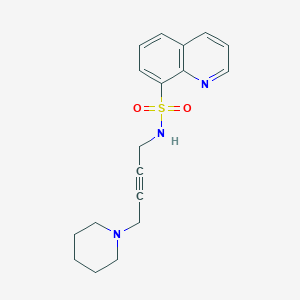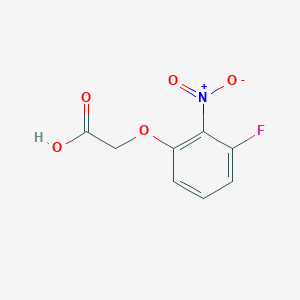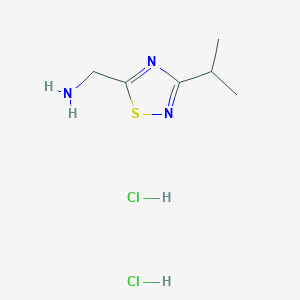![molecular formula C20H20N2OS B2690868 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide CAS No. 387883-09-2](/img/structure/B2690868.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to inhibit enzymes such as kynurenine 3-hydroxylase . These enzymes play a crucial role in various biological processes, including the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Mode of Action
The exact mode of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the enzyme’s activity, potentially altering various biological processes .
Biochemical Pathways
The biochemical pathways affected by N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to affect the kynurenine pathway . This pathway is involved in the metabolism of the amino acid tryptophan and its downstream effects include the production of several metabolites with neuroactive and immunomodulatory properties .
Result of Action
The molecular and cellular effects of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide The inhibition of enzymes like kynurenine 3-hydroxylase by similar compounds can lead to alterations in the kynurenine pathway, potentially affecting the production of several neuroactive and immunomodulatory metabolites .
Preparation Methods
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting thiazole derivative is then reacted with pentanoyl chloride to form the final product .
Chemical Reactions Analysis
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the thiazole ring into a thiazolidine ring.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Comparison with Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can be compared with other thiazole derivatives, such as:
N-(4-phenylthiazol-2-yl)benzamide: This compound has similar antitumor activities but differs in its chemical structure and specific biological targets.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: This compound has been studied for its antiproliferative activity against various cancer cell lines and shows different potency and selectivity profiles compared to N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide.
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHOBAMQWWWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)


![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)

![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2690794.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)
![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)

![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)

![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)

